molecular formula C17H25N3O2S B2612675 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide CAS No. 497060-83-0

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide

Cat. No.: B2612675
CAS No.: 497060-83-0
M. Wt: 335.47
InChI Key: KLCRAPNWLPXGMH-UHFFFAOYSA-N
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Description

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate certain biological pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is to start with the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol
  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

What sets 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide apart from similar compounds is its unique combination of the benzodioxole and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-17(2,3)18-16(23)20-8-6-19(7-9-20)11-13-4-5-14-15(10-13)22-12-21-14/h4-5,10H,6-9,11-12H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCRAPNWLPXGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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